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Compound of Interest

Compound Name: Hexyl methanesulfonate

Cat. No.: B097556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Hexyl
Methanesulfonate, a key intermediate in various chemical syntheses. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable insights for compound identification, purity assessment, and

quality control.

Spectroscopic Data Summary
The spectroscopic data for Hexyl Methanesulfonate (C₇H₁₆O₃S, Molecular Weight: 180.27

g/mol ) are summarized below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

A predicted ¹H NMR spectrum of Hexyl Methanesulfonate in CDCl₃ solvent shows distinct

signals corresponding to the different proton environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

4.14 Triplet (t) 2H -O-CH₂-CH₂-

2.93 Singlet (s) 3H CH₃-S(=O)₂-

1.67 Multiplet (m) 2H -O-CH₂-CH₂-

1.25 Multiplet (m) 6H -(CH₂)₃-CH₃

0.83 Triplet (t) 3H -CH₂-CH₃

Note: This is a predicted spectrum and actual experimental values may vary slightly.

¹³C NMR (Estimated)

Based on typical chemical shifts for alkyl chains and methanesulfonate esters, the estimated

¹³C NMR chemical shifts for Hexyl Methanesulfonate are as follows. The carbon attached to

the electronegative oxygen atom of the sulfonate group is expected to be the most downfield

signal in the alkyl region.

Chemical Shift (δ) ppm Assignment

~70 -O-CH₂-

~38 CH₃-S(=O)₂-

~31 -CH₂-CH₂-CH₃

~29 -O-CH₂-CH₂-

~25 -O-CH₂-CH₂-CH₂-

~22 -CH₂-CH₃

~14 -CH₃

Note: These are estimated values based on analogous structures. Experimental verification is

recommended.
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Infrared (IR) Spectroscopy
The IR spectrum of Hexyl Methanesulfonate is expected to show characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H stretching (alkyl)

~1465 Medium C-H bending (alkyl)

~1350 & ~1175 Strong
Asymmetric and symmetric

S=O stretching (sulfonate)

~970 Strong S-O-C stretching

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Hexyl Methanesulfonate is characterized by its

molecular ion peak and a series of fragment ions. The fragmentation pattern is consistent with

the structure of an alkyl methanesulfonate.

m/z Relative Intensity Assignment

180 Low [M]⁺ (Molecular ion)

97 Moderate [CH₃SO₃H]⁺

85 High [C₆H₁₃]⁺ (Hexyl cation)

79 Moderate [CH₃SO₂]⁺

57 High [C₄H₉]⁺ (Butyl cation)

43 Very High
[C₃H₇]⁺ (Propyl cation - base

peak)

29 High [C₂H₅]⁺ (Ethyl cation)

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for a liquid sample

such as Hexyl Methanesulfonate.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of Hexyl Methanesulfonate in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).
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Phase the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C

spectra.

Infrared (IR) Spectroscopy
Sample Preparation: Place a small drop of neat Hexyl Methanesulfonate onto the surface

of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin

liquid film.

Instrument Setup:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water

and CO₂ interference.

Data Acquisition:

Collect a background spectrum of the empty beam path.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

Data Processing:

Identify and label the major absorption peaks.

Compare the peak positions to known correlation charts to assign them to specific

functional groups.

Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of Hexyl Methanesulfonate in a volatile

organic solvent (e.g., n-hexane or dichloromethane). A typical concentration is around 1

µg/mL.

Instrument Setup:

Gas Chromatograph (GC):

Injector: Set to a temperature of ~250°C.

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then

ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g.,

250°C).

Carrier Gas: Use high-purity helium at a constant flow rate.

Mass Spectrometer (MS):

Ionization Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Set to scan a mass range that includes the molecular weight of the

analyte and its expected fragments (e.g., m/z 20-200).

Detector: Ensure the detector is turned on and properly calibrated.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

The GC will separate the components of the sample, and the eluting compounds will enter

the MS for ionization and analysis.

The MS will continuously scan the specified mass range, generating a mass spectrum for

each point in the chromatogram.

Data Processing:
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Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Hexyl
Methanesulfonate.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and the major fragment ions.

Interpret the fragmentation pattern to confirm the structure of the compound.

Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound.
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Caption: General workflow for spectroscopic analysis of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Hexyl Methanesulfonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097556#spectroscopic-data-for-hexyl-
methanesulfonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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